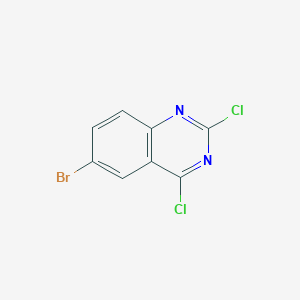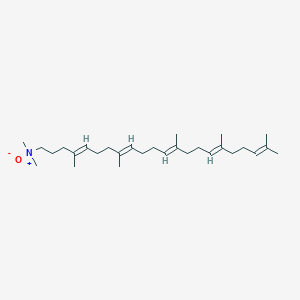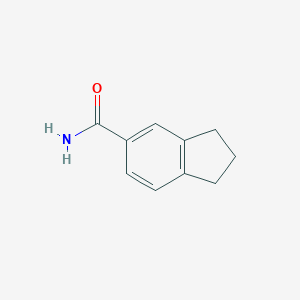
2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as indenylamide and has a unique chemical structure that makes it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 2,3-dihydro-1H-indene-5-carboxamide has a number of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the growth of various fungal and bacterial strains. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its relatively simple synthesis method. The compound can be synthesized using readily available starting materials and can be easily purified. Another advantage is its diverse range of potential applications, making it a versatile molecule for studying various biological and chemical processes.
One limitation of using 2,3-dihydro-1H-indene-5-carboxamide is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and exposure time when using the compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of new synthetic methods for the compound, potentially leading to more efficient and cost-effective synthesis. Another direction is the exploration of the compound's potential applications in other fields, such as catalysis and material science. Additionally, further studies on the compound's mechanism of action and potential side effects could provide valuable insights into its use as a therapeutic agent.
Synthesemethoden
The synthesis of 2,3-dihydro-1H-indene-5-carboxamide can be achieved through various methods. One of the most commonly used methods involves the reaction between indene and isocyanate in the presence of a catalyst such as triethylamine. This method yields a high purity product and can be easily scaled up for large-scale synthesis. Other methods include the use of Grignard reagents or palladium-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activity. The compound has also shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2,3-dihydro-1H-indene-5-carboxamide has been studied for its use in material science, specifically as a building block for the synthesis of polymers and other materials.
Eigenschaften
CAS-Nummer |
103204-17-7 |
|---|---|
Produktname |
2,3-dihydro-1H-indene-5-carboxamide |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
InChI-Schlüssel |
GBPWDYCNVWWKRQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N |
Synonyme |
5-Indancarboxamide(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



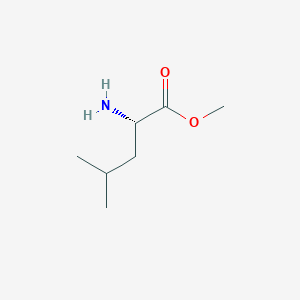
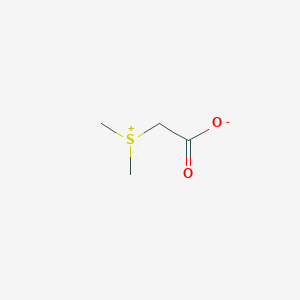
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
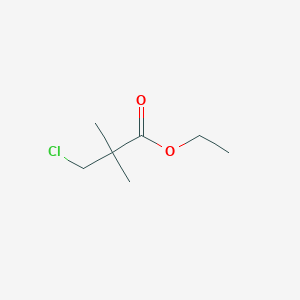
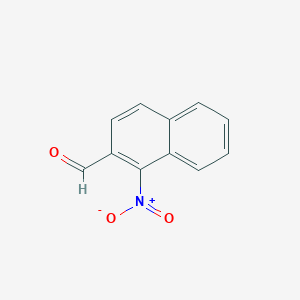
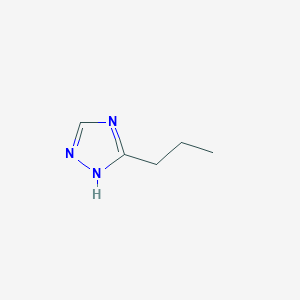
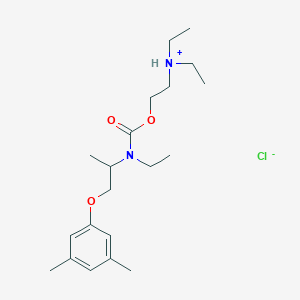
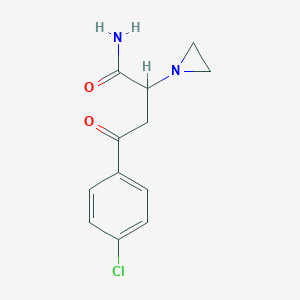
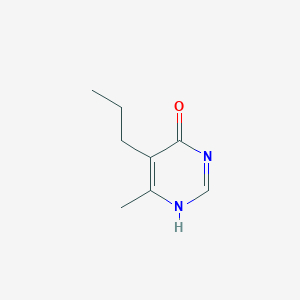
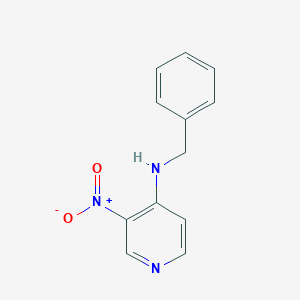
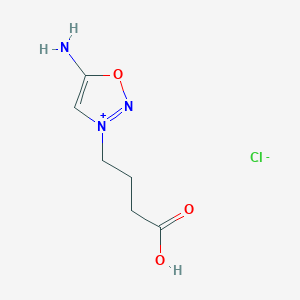
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
